molecular formula C11H9NO4S B1606018 3-(5-Formyl-2-furyl)benzenesulfonamide CAS No. 306935-94-4

3-(5-Formyl-2-furyl)benzenesulfonamide

Cat. No. B1606018
M. Wt: 251.26 g/mol
InChI Key: ALJNYCGSRQOCAN-UHFFFAOYSA-N
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Description

3-(5-Formyl-2-furyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmaceutical agent. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

Novel diamide-based benzenesulfonamides, such as the derivatives of 3-(5-Formyl-2-furyl)benzenesulfonamide, have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms, particularly hCA IX and XII. These isoforms are associated with tumor growth and metastasis. The compounds demonstrated significant inhibitory activity, with some derivatives showing single-digit nanomolar inhibition constants (KIs) against hCA IX. Additionally, these compounds exhibited antitumor activity against renal cancer cell lines, with one derivative showing enhanced activity compared to the reference drug Staurosporine. The structure-activity relationship (SAR) outcomes highlighted the importance of the 2-furylidene moiety for selectivity and potency. Molecular docking simulations provided insights into the binding interactions within the CA IX active site, suggesting that the efficacy of these compounds can be attributed to their ability to establish additional hydrogen bonds (Abdelrahman et al., 2019).

Synthetic Approaches and Chemical Transformations

Research on 3-(5-Formyl-2-furyl)benzenesulfonamide derivatives has also extended into the development of novel synthetic methodologies. For example, a flexible approach toward the synthesis of trisubstituted piperidines and indolizidines involved the use of a furyl-substituted benzenesulfonamide in a key step. This method demonstrated the potential of these compounds in facilitating complex chemical transformations, leading to the synthesis of bioactive molecules with potential pharmaceutical applications (Harris & Padwa, 2003).

Another study highlighted the efficacy of using furan and in situ generated N-tosyl imines for synthesizing furyl sulfonamides, demonstrating the versatility of these compounds in organic synthesis. This research not only provided a novel method for generating these compounds but also opened the door to exploring their further chemical and biological properties (Padwa et al., 2003).

properties

IUPAC Name

3-(5-formylfuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c12-17(14,15)10-3-1-2-8(6-10)11-5-4-9(7-13)16-11/h1-7H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJNYCGSRQOCAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352255
Record name 3-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Formyl-2-furyl)benzenesulfonamide

CAS RN

306935-94-4
Record name 3-(5-Formyl-2-furanyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-formylfuran-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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